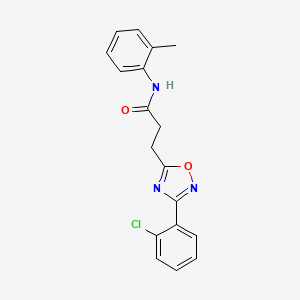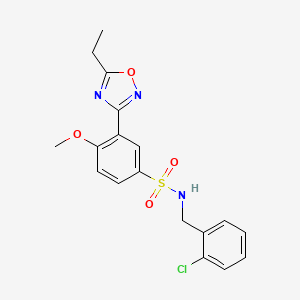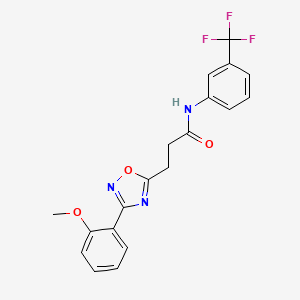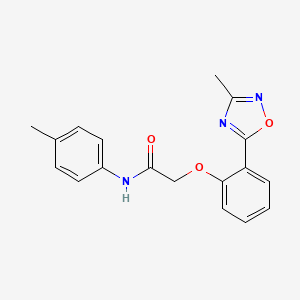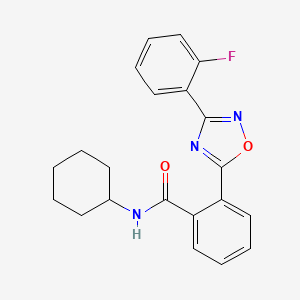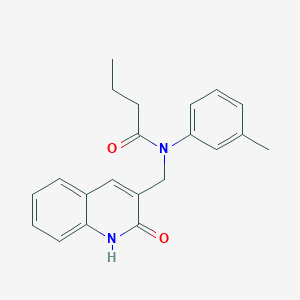
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide, also known as HMI-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first synthesized by researchers at the University of California, San Francisco in 2009 and has since been the subject of numerous scientific investigations.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. The compound has been shown to inhibit the activity of the Wnt signaling pathway, which is involved in cell proliferation and differentiation. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide has been shown to have a variety of biochemical and physiological effects. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide has been shown to inhibit the formation of amyloid plaques in Alzheimer's disease. The compound has also been shown to have anti-inflammatory effects and to inhibit the replication of certain viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide is that it is a relatively small molecule that can be easily synthesized in the laboratory. In addition, the compound has been shown to have a variety of potential therapeutic applications, making it a promising target for further research. However, one limitation of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are many potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide. One possible direction is to further investigate the compound's mechanism of action in order to optimize its therapeutic potential. In addition, researchers could investigate the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide in combination with other therapies for the treatment of cancer and other diseases. Finally, researchers could investigate the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide in animal models of disease in order to better understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide involves a multi-step process that includes the reaction of 2-hydroxy-7-methylquinoline with o-tolylisobutyric acid. The resulting compound is then treated with thionyl chloride to yield the final product. The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide is relatively straightforward and can be performed using standard laboratory techniques.
Applications De Recherche Scientifique
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and viral infections. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide has been shown to inhibit the formation of amyloid plaques, which are a hallmark of Alzheimer's disease.
Propriétés
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)22(26)24(20-8-6-5-7-16(20)4)13-18-12-17-10-9-15(3)11-19(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXJRQUJHNRPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

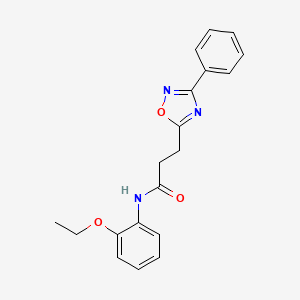
![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)

![ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)

